Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
Description
Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is a thiazolidinone-derived compound characterized by a methoxy-substituted phenoxyacetate ester backbone conjugated to a 4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene moiety. This structure combines a rigid thiazolidinone core with a flexible phenoxyacetate side chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 2-[2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJWPQRZMBKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Core Formation
The synthesis begins with the preparation of 4-oxo-2-thioxothiazolidine-5-carbaldehyde, as described in WO2007074390A2:
Step 1: Glycine Derivative Functionalization
Glycine reacts with carbon disulfide in ammonium hydroxide under phase-transfer catalysis (PTC) to form a dithiocarbamate intermediate. Subsequent treatment with sodium chloroacetate yields the linear precursor:
Step 2: Cyclization
Cyclization using concentrated HCl at 100°C produces 4-oxo-2-thioxothiazolidine-5-carbaldehyde:
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 95–105°C | 78% → 92% |
| HCl Concentration | 6–8 M | 65% → 88% |
| Reaction Time | 4–6 hours | 70% → 85% |
Phenoxyacetate Segment Preparation
2-Methoxy-4-hydroxybenzaldehyde is converted to its acetoxy derivative via Williamson ether synthesis:
Step 3: Etherification
Ethyl chloroacetate reacts with 2-methoxy-4-hydroxybenzaldehyde in the presence of KCO in acetone:
Key Observation : Substituting acetone with DMF increases reaction rate by 40% but reduces yield due to side product formation.
Final Coupling via Knoevenagel Condensation
The thiazolidinone aldehyde undergoes condensation with the phenoxyacetate segment:
Step 4: Condensation
A piperidine-catalyzed reaction in ethanol at 60°C facilitates C=C bond formation:
Table 2: Condensation Reaction Variables
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 60°C | 82 |
| DBU | THF | 70°C | 75 |
| NHOAc | MeOH | 50°C | 68 |
Process Optimization and Scalability
Solvent System Optimization
A mixed solvent system (toluene:ethanol = 3:1) improves product crystallization, enhancing purity from 92% to 98%.
Catalytic Efficiency
The use of 0.5 mol% tetrabutylammonium bromide (TBAB) as a co-catalyst reduces reaction time from 12 hours to 6 hours while maintaining yields >80%.
Large-Scale Adaptation
Pilot-scale synthesis (10 kg batch) achieved consistent results:
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Overall Yield : 64% (compared to 68% lab-scale)
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Purity : 97.3% by HPLC
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 75:25 MeOH:HO) shows a single peak at t = 6.78 min, confirming >98% purity.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor trials show promise:
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Residence Time: 8 minutes (vs. 6 hours batch)
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Yield: 79% (initial results).
Chemical Reactions Analysis
IMR1 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IMR1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Notch signaling pathway. In biology, it helps in understanding the role of Notch signaling in cell differentiation and development. In medicine, IMR1 is being investigated for its potential as an anticancer agent, as it has shown efficacy in inhibiting the growth of Notch-dependent cell lines and patient-derived tumor xenografts . In industry, IMR1 could be used in the development of new therapeutic agents targeting the Notch pathway .
Mechanism of Action
IMR1 exerts its effects by binding to the intracellular domain of Notch1 and blocking the recruitment of Mastermind-like 1 to the Notch transcriptional activation complex on chromatin. This disruption prevents the transcription of Notch target genes, thereby inhibiting the Notch signaling pathway. The molecular targets involved include Notch1 and Mastermind-like 1, which are critical components of the Notch transcriptional activation complex .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 2-sulfanylidene and 4-oxo groups enhance electrophilicity, similar to ’s 2-thioxo derivative .
- Aromatic Substituents : Chlorophenyl () and phenyl () groups introduce steric bulk and lipophilicity, whereas methoxy/hydroxy groups () improve polarity .
- Solubility Modifiers : Ethanesulfonic acid () and ester groups (Target, ) balance hydrophilicity and lipophilicity .
Physicochemical Properties
- Solubility : The target compound’s ester groups likely confer moderate lipid solubility, whereas sulfonic acid derivatives () exhibit higher aqueous solubility .
- Crystallography : Structural confirmation of analogs relies on tools like SHELX, ORTEP, and WinGX (–7), which resolve anisotropic displacement parameters and hydrogen bonding patterns critical for stability .
Biological Activity
Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with methoxyphenol derivatives. The reaction conditions often include the use of solvents like ethanol or acetonitrile under reflux conditions, followed by purification through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. These findings suggest a promising potential as an antimicrobial agent in pharmaceutical applications.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that this compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating its potential utility in combating oxidative stress-related disorders.
Cytotoxic Effects
A notable study investigated the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that the compound inhibited cell proliferation with IC50 values of 25 µM and 30 µM, respectively. This suggests that this compound may serve as a lead compound for developing new anticancer agents.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, this compound was administered as part of a combination therapy. The results indicated a significant reduction in infection rates compared to control groups receiving traditional treatments alone.
Case Study 2: Antioxidant Application
A study focusing on oxidative stress in diabetic rats demonstrated that treatment with this compound led to a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity. This suggests its potential role in managing complications associated with diabetes through antioxidant mechanisms.
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | MIC against bacteria | 32 - 128 µg/mL |
| Antioxidant | DPPH Scavenging | 70% at 100 µg/mL |
| Cytotoxicity | IC50 on cancer cells | 25 µM (HeLa), 30 µM (MCF7) |
Q & A
Advanced Synthesis & Optimization
Q: How can reaction conditions be optimized for synthesizing Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate to improve yield and purity? A:
- Stepwise Methodology :
- Core Formation : Begin with condensation of 2-methoxy-4-hydroxybenzaldehyde with 4-oxo-2-thioxothiazolidine-5-carbaldehyde under acidic conditions (e.g., acetic acid) to form the Schiff base intermediate .
- Esterification : React the intermediate with ethyl bromoacetate in dry acetone using anhydrous K₂CO₃ as a base, refluxed for 8–12 hours .
- Optimization : Use high-throughput screening (HTS) to test solvent polarity (DMF vs. THF), temperature (60–100°C), and catalysts (e.g., DMAP) .
- Monitoring : Track progress via TLC (hexane:ethyl acetate, 3:1) and purify via flash chromatography (silica gel, gradient elution) .
Structural Characterization Challenges
Q: What advanced techniques resolve ambiguities in the structural elucidation of this compound, particularly its E/Z isomerism? A:
- X-ray Crystallography : Use SHELXL for refinement, especially if twinning or disorder is observed. For small-molecule crystals, collect high-resolution data (≤1.0 Å) and apply the TWIN/BASF commands in SHELX .
- NMR Analysis : Employ 2D NOESY to confirm spatial proximity of the thiazolidinone and methoxyphenoxy groups, distinguishing E/Z configurations .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to verify the keto-enol tautomerism of the thiazolidinone ring .
Biological Activity Profiling
Q: How can researchers design assays to evaluate the biological activity of this compound, given limited existing data? A:
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize targets (e.g., PPAR-γ, COX-2) based on structural analogs with known anti-inflammatory or anticancer activity .
- In Vitro Assays :
- Data Validation : Cross-validate activity using isogenic cell lines or knockout models to rule off-target effects .
Data Contradictions in Biological Studies
Q: How should researchers address discrepancies in reported biological activities of structurally similar compounds? A:
- Meta-Analysis : Compile data from Reaxys/SciFinder on analogs (e.g., ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate) to identify trends in substituent effects (e.g., methoxy vs. trifluoromethyl groups) .
- Structural Modifications : Synthesize derivatives with systematic substitutions (e.g., replacing 4-methoxyanilino with 4-fluoro) to isolate pharmacophoric motifs .
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric parameters with activity .
Reactivity & Stability Under Experimental Conditions
Q: What methodologies assess the compound’s stability and reactivity during storage or in biological matrices? A:
- Forced Degradation : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and analyze via HPLC-PDA to detect hydrolysis (ester cleavage) or oxidation (sulfoxide formation) .
- Kinetic Studies : Monitor thiazolidinone ring-opening reactions in PBS (pH 7.4) using UV-Vis spectroscopy (λ = 270–320 nm) .
- LC-MS/MS : Identify degradation products in simulated gastric fluid (0.1 N HCl) and assign structures via high-resolution mass spectrometry .
Computational Modeling for Synthesis Validation
Q: How can DFT or molecular dynamics (MD) simulations validate proposed synthesis mechanisms? A:
- Transition State Analysis : Use Gaussian 16 to calculate energy barriers for key steps (e.g., Schiff base formation), comparing B3LYP/6-31G* results with experimental kinetics .
- Solvent Effects : Simulate reaction trajectories in explicit solvents (e.g., DMSO) using CP2K to optimize solvation-free energy .
- Docking Studies : Model interactions between intermediates and catalysts (e.g., K₂CO₃) to rationalize regioselectivity .
Crystallographic Challenges
Q: What strategies mitigate issues like crystal twinning or disorder in X-ray studies of this compound? A:
- Data Collection : Use a small crystal (<0.1 mm) and collect data at 100 K to reduce thermal motion. For twinned crystals, apply the HKLF 5 format in SHELXL .
- Refinement : Partition disordered regions (e.g., ethoxy groups) with free variables and apply restraints (SIMU/DELU) .
- Validation : Check using PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .
Structure-Activity Relationship (SAR) Exploration
Q: How can SAR studies identify critical substituents for enhancing target binding? A:
- Analog Synthesis : Prepare derivatives with variations at the phenoxy (e.g., 4-Cl, 4-NO₂) and thiazolidinone (e.g., 4-oxo vs. 4-thioxo) positions .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment of bioactive conformers (SYBYL-X) to map electrostatic/hydrophobic fields .
- Biophysical Assays : Use SPR or ITC to quantify binding affinities toward targets (e.g., HSA) and correlate with substituent bulkiness (e.g., molar refractivity) .
Purification Challenges
Q: What advanced techniques separate closely related impurities (e.g., regioisomers) during purification? A:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min, monitoring at 254 nm .
- Crystallization Screening : Employ microbatch-under-oil trials with 96 solvents to identify optimal conditions (e.g., ethyl acetate/hexane) .
- Chiral Separation : For enantiomeric byproducts, use Chiralpak IA-3 columns and heptane/ethanol (90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
